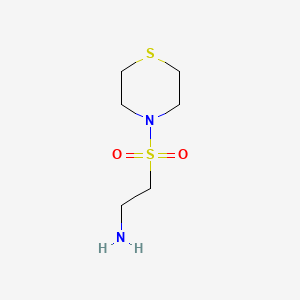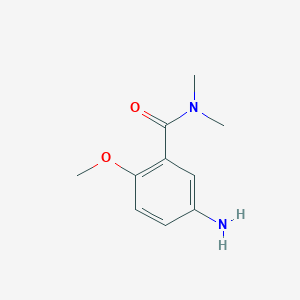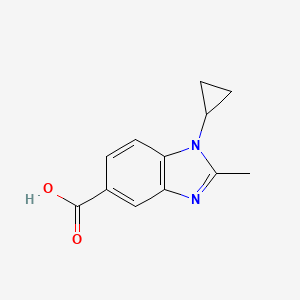
2-(Thiomorpholine-4-sulfonyl)ethan-1-amine
Descripción general
Descripción
2-(Thiomorpholine-4-sulfonyl)ethan-1-amine, also known as 2-TMS-E, is a heterocyclic amine compound that has a variety of applications in both scientific research and industrial processes. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound is highly reactive and can be used in a variety of reactions, such as nucleophilic substitution and cyclization reactions. 2-TMS-E is also used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of bioactive compounds.
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
Thiomorpholine derivatives, including structures related to "2-(Thiomorpholine-4-sulfonyl)ethan-1-amine," have been synthesized through various catalytic and synthetic methods. For instance, boric acid/glycerol has been used as an efficient catalyst for the synthesis of thiomorpholine 1,1-dioxides through the double Michael addition reaction of aromatic amines to divinyl sulfone in water. This reaction is notable for its simplicity, green chemistry aspects, and the ability to yield good to excellent product yields (Halimehjnai et al., 2013).
Heterocyclic Compound Synthesis
The synthesis of morpholines, thiomorpholines, and piperazines from beta-heteroatom amino compounds and vinyl sulfonium salts has been explored. These nitrogen-containing heterocycles are crucial pharmacophores in medicinal chemistry. The use of vinyl sulfonium salts allows for efficient synthesis of these compounds in high yield, demonstrating the utility of soft electrophiles in minimizing side reactions and enhancing cyclization efficiencies (Yar et al., 2008).
Green Chemistry Approaches
In another study, 1,2-cyclic sulfamidates were utilized as versatile precursors for the synthesis of thiomorpholines and piperazines. This method involves regiospecific nucleophilic displacement followed by lactamization, highlighting an approach to synthesizing heterocyclic compounds through environmentally friendly processes (Williams et al., 2003).
Novel Synthetic Routes
Additionally, the synthesis of N,S-acetals through the redox-neutral α-sulfenylation of secondary amines has been reported. This process, applicable to a wide range of amines, underscores the potential for developing new synthetic routes to functionally diverse molecules (Jarvis et al., 2014).
Mechanistic Insights
Research has also provided insights into the mechanistic aspects of reactions involving thiomorpholine derivatives. For example, studies on the modulation of amine basicity by phenylsulfone and phenylthio groups have shed light on the electron-withdrawing effects of these groups and their impact on the basicity of nearby functional groups, which is critical for understanding reaction dynamics and designing new compounds (Martin et al., 2007).
Propiedades
IUPAC Name |
2-thiomorpholin-4-ylsulfonylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S2/c7-1-6-12(9,10)8-2-4-11-5-3-8/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFWGJBTDZZGRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiomorpholine-4-sulfonyl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1518904.png)
![Ethyl 3-cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518905.png)



![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1518916.png)
![2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate](/img/structure/B1518918.png)




